molecular formula C16H24N6O3 B11486946 5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Bis(2,6-dimethylmorpholin-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11486946
M. Wt: 348.40 g/mol
InChI Key: XCBQQPPTFMOTFV-UHFFFAOYSA-N
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Description

4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound featuring a morpholine ring and an oxadiazole-pyrazine core.

Preparation Methods

The synthesis of 4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps. One common method includes the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a suitable precursor . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole-pyrazine core is known to engage in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to significant biological effects, making it a valuable compound for drug development and other therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other oxadiazole-pyrazine derivatives, which share the core structure but differ in their substituents. These compounds are often compared based on their photophysical properties, stability, and biological activity. The unique combination of the morpholine ring and the oxadiazole-pyrazine core in 4-[6-(2,6-DIMETHYLMORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]-2,6-DIMETHYLMORPHOLINE distinguishes it from other derivatives, offering distinct advantages in specific applications .

Properties

Molecular Formula

C16H24N6O3

Molecular Weight

348.40 g/mol

IUPAC Name

5,6-bis(2,6-dimethylmorpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H24N6O3/c1-9-5-21(6-10(2)23-9)15-16(18-14-13(17-15)19-25-20-14)22-7-11(3)24-12(4)8-22/h9-12H,5-8H2,1-4H3

InChI Key

XCBQQPPTFMOTFV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=NON=C3N=C2N4CC(OC(C4)C)C

Origin of Product

United States

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